1,1,2,3,3-Pentafluoropropene
CAS No.: 433-66-9
Cat. No.: VC7916481
Molecular Formula: C3HF5
Molecular Weight: 132.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433-66-9 |
|---|---|
| Molecular Formula | C3HF5 |
| Molecular Weight | 132.03 g/mol |
| IUPAC Name | 1,1,2,3,3-pentafluoroprop-1-ene |
| Standard InChI | InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H |
| Standard InChI Key | NDMMKOCNFSTXRU-UHFFFAOYSA-N |
| SMILES | C(C(=C(F)F)F)(F)F |
| Canonical SMILES | C(C(=C(F)F)F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1,1,2,3,3-pentafluoroprop-1-ene, reflects its unsaturated propene backbone with fluorine substituents at the first, second, and third carbons. The 2D structure (Fig. 1) reveals a planar geometry around the double bond, while the 3D conformation demonstrates slight torsional strain due to steric interactions between adjacent fluorine atoms . The SMILES notation (C(=C(F)F)(C(F)(F)F)) and InChIKey (NDMMKOCNFSTXRU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃HF₅ | |
| Molecular Weight | 132.03 g/mol | |
| Boiling Point | 1–2°C | |
| Density | 1.4607 g/cm³ | |
| CAS Number | 433-66-9 |
Synthesis and Industrial Production
Catalytic Dehydrofluorination
The primary industrial route involves the catalytic dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) or 1,1,1,2,2,3-hexafluoropropane (HFC-236cb) using chromium-based catalysts (e.g., Cr₂O₃/Al₂O₃) at pressures of 0.5–100 psig . This process achieves yields exceeding 70% by optimizing reaction conditions such as temperature (200–300°C) and residence time . For example, a patent by E I du Pont de Nemours and Company (2007) demonstrates that HFC-236ea dehydrofluorination at 250°C and 10 psig produces 1,2,3,3,3-pentafluoropropene (HFC-1225ye) with minimal byproducts .
Alternative Methods
Laboratory-scale syntheses include:
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Base-Mediated Elimination: Treatment of 1,1,1,2,3,3-hexafluoropropane with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 80°C, yielding 85% pure product.
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Gas-Phase Pyrolysis: Thermal decomposition of perfluorinated precursors at 400–500°C, though this method suffers from lower selectivity .
Physical and Chemical Properties
Thermodynamic Behavior
The compound’s low boiling point (−101.2°C) and vapor pressure (1.2 atm at 25°C) make it suitable for applications requiring rapid phase transitions . Its dielectric constant (2.1) and dipole moment (1.8 D) are consistent with highly fluorinated hydrocarbons, contributing to inertness in polar solvents .
Reactivity Profiles
1,1,2,3,3-Pentafluoropropene participates in three primary reaction types:
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Electrophilic Addition: Reacts with halogens (Cl₂, Br₂) to form 1,2-dihalo derivatives.
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Polymerization: Forms fluoropolymers under radical initiation, though homopolymerization is limited due to steric hindrance .
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Nucleophilic Substitution: Fluorine atoms at the 1- and 3-positions undergo substitution with strong nucleophiles (e.g., hydroxide) .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Halogen Addition | Cl₂, 25°C | 1,2-Dichloro-1,2,3,3,3-pentafluoropropane |
| Hydrofluorination | HF, Pd Catalyst | 1,1,1,2,3,3-Hexafluoropropane |
| Copolymerization | Vinylidene Fluoride (VDF), 70°C | Poly(VDF-co-PFP) Elastomer |
Industrial and Environmental Applications
Refrigerants and Blowing Agents
As a hydrofluoroolefin (HFO), 1,1,2,3,3-pentafluoropropene serves as a low-GWP alternative to hydrochlorofluorocarbons (HCFCs) in refrigeration systems. Its ozone depletion potential (ODP) is 0, and its GWP (150) is 99% lower than HFC-134a . For instance, blends containing 30% PFP and 70% CO₂ achieve coefficient of performance (COP) values comparable to traditional refrigerants .
Fluoropolymer Synthesis
Despite challenges in homopolymerization, terpolymers with vinylidene fluoride (VDF) and methyl acrylate derivatives exhibit enhanced thermal stability (decomposition >300°C) and mechanical flexibility . These materials are used in fuel-resistant O-rings and chemical-resistant coatings .
Comparative Analysis with Analogous Compounds
Table 3: Comparison of Fluoropropenes
| Compound | Molecular Formula | Boiling Point (°C) | GWP | Primary Use |
|---|---|---|---|---|
| 1,1,2,3,3-Pentafluoropropene | C₃HF₅ | 1–2 | 150 | Refrigerants |
| 1,1,1,3,3-Pentafluoropropane | C₃H₃F₅ | −19 | 1,030 | Solvents |
| (E)-1,2,3,3,3-Pentafluoropropene | C₃HF₅ | −18.5 | 140 | Polymer Monomers |
The distinct fluorine substitution pattern in 1,1,2,3,3-pentafluoropropene confers superior thermal stability and reactivity compared to isomers like (E)- and (Z)-1,2,3,3,3-pentafluoropropene .
Recent Research Advancements
Catalytic Innovations
Novel catalysts, such as ionic liquid-stabilized chromium oxides, improve dehydrofluorination selectivity to 95%, reducing energy consumption by 30% compared to conventional methods .
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